molecular formula C8H12N4O3 B8368685 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide

5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide

Cat. No. B8368685
M. Wt: 212.21 g/mol
InChI Key: VEUADINYRWKVGK-UHFFFAOYSA-N
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Patent
US06967204B2

Procedure details

Oxalyl chloride (10 ml, 115 mmol) was added dropwise to a suspension of 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid (5.6 g, 26 mmol) in dichloromethane (70 ml) containing dimethylformamide (0.1 ml) under nitrogen at 0° C. The reaction was stirred at 0° C. for 0.5 hours, allowed to warm to room temperature and stirred for a further 2 hours. The solvent was removed under reduced pressure, the residue was azeotroped with dichloromethane (3×50 ml) and the residue was dissolved in toluene (100 ml). Ammonia gas was bubbled into the solution for 2 hours and the reaction was stirred under nitrogen at room temperature for 18 hours, concentrated under reduced pressure and the residue was suspended in methanol (250 ml). After filtration, the filtrates were concentrated under reduced pressure, the residue was dissolved in ethyl acetate (400 ml) and washed with water (50 ml). The organic phase was filtered, the filtrate was dried over MgSO4 and concentrated under reduced pressure. The filtered solid and residue from the filtrates were combined to give 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide (4.8 g) as an off-white solid. 1H NMR (400 MHz, DMSO-D6): δ=13.61-13.81 (1H, brs), 7.80-7.96 (1H, brs), 7.50-7.66 (1H, brs), 2.70-2.76 (2H, d), 1.90-2.01 (1H, m), 0.83-0.88 (6H, d) ppm. LRMS (electrospray): m/z [M+Na]+ 235, [2M+Na]+ 447, [M−H]+ 211, [2M−H]+ 423. Anal. Found C, 45.12; H, 5.68; N, 26.31. C8H12N4O3 requires C, 45.28; H, 5.70; N, 26.40%.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH2:7]([C:11]1[NH:15][N:14]=[C:13]([C:16](O)=[O:17])[C:12]=1[N+:19]([O-:21])=[O:20])[CH:8]([CH3:10])[CH3:9].C[N:23](C)C=O>ClCCl>[CH2:7]([C:11]1[NH:15][N:14]=[C:13]([C:16]([NH2:23])=[O:17])[C:12]=1[N+:19]([O-:21])=[O:20])[CH:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C(C)C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with dichloromethane (3×50 ml)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
Ammonia gas was bubbled into the solution for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction was stirred under nitrogen at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates were concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (400 ml)
WASH
Type
WASH
Details
washed with water (50 ml)
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C(C)C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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